Benzoyl chloride, 2-(2-chloroethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

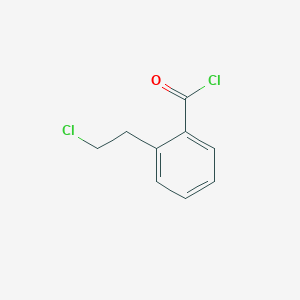

“Benzoyl chloride, 2-(2-chloroethyl)-” is a chemical compound used as a pharmaceutical intermediate . It consists of a benzene ring with an acyl chloride substituent . The molecular formula is C9H8Cl2O .

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoyl chloride, 2-(2-chloroethyl)-” were not found in the retrieved sources, benzene derivatives like this often undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

“Benzoyl chloride, 2-(2-chloroethyl)-” is a colorless, fuming liquid . It has a molecular weight of 175.012 .Applications De Recherche Scientifique

Synthesis Methods

Acylation of Azaindoles

Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles, finding that best results were achieved with an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature. This method is significant for the functionalization of azaindoles in medicinal chemistry (Zhang et al., 2002).

Synthesis of Benzisoselenazol-3(2H)-ones

Lisiak and Młochowski (2009) reported the broad application of 2-(chloroseleno)benzoyl chloride in the synthesis of benzisoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, demonstrating its utility in the synthesis of novel organic selenium compounds (Lisiak & Młochowski, 2009).

Materials Modification

Antimicrobial Activity of Modified Ethylene Acrylic Acid Film

Matche et al. (2006) demonstrated the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix to confer antimicrobial activity, showcasing an application in food preservation and packaging (Matche, Kulkarni, & Raj, 2006).

Chemical Reaction Studies

Activation of E-Cl Bonds

Padělková et al. (2013) investigated the reactivity of various substrates containing E–Cl bonds (E = C, Si, Ge, and Sn) with (L(CN))2Sn, noting the formation of products through selenenylation–acylation and acylation reactions, underscoring the reagent's versatility in organometallic chemistry (Padělková et al., 2013).

Synthesis of Cellulose Benzoates

Zhang et al. (2009) studied the synthesis of cellulose benzoates in an ionic liquid, using benzoyl chlorides for the acylation of cellulose, highlighting its application in the development of cellulose-based materials with tailored properties (Zhang et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoyl chloride, 2-(2-chloroethyl)- primarily targets the benzylic position in organic compounds . The benzylic position is a part of the molecule that is directly adjacent to a benzene ring. This position is particularly reactive due to the ability of the benzene ring to stabilize the intermediate formed during the reaction .

Mode of Action

The interaction of Benzoyl chloride, 2-(2-chloroethyl)- with its targets involves a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule. The reaction can occur via two pathways: SN1 or SN2 . For primary benzylic halides, the reaction typically occurs via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by Benzoyl chloride, 2-(2-chloroethyl)- involve the formation of various organic compounds. The compound can react with alcohols to form esters and with amines to form amides . These reactions are part of larger biochemical pathways that lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is a colorless, fuming liquid with an irritating odor . It reacts with water to produce hydrochloric acid and benzoic acid , which suggests that it may be rapidly metabolized and excreted in organisms.

Result of Action

The molecular and cellular effects of Benzoyl chloride, 2-(2-chloroethyl)-'s action primarily involve the formation of new organic compounds. As mentioned earlier, it can react with alcohols to form esters and with amines to form amides . These reactions can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Benzoyl chloride, 2-(2-chloroethyl)- can be influenced by various environmental factors. For instance, the presence of water can cause it to react and form hydrochloric acid and benzoic acid . Additionally, the rate of its reactions can be influenced by the presence of other substances, such as different nucleophiles .

Analyse Biochimique

Biochemical Properties

Benzoyl Chloride, 2-(2-chloroethyl)- is involved in several biochemical reactions. It can undergo electrophilic aromatic substitution because aromaticity is maintained . The compound interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the specific biochemical context. For instance, it can react with alcohols to give the corresponding esters .

Molecular Mechanism

The molecular mechanism of action of Benzoyl Chloride, 2-(2-chloroethyl)- involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react with nucleophiles to give a substitution or addition product .

Propriétés

IUPAC Name |

2-(2-chloroethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRIFLRGGRFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-47-7 |

Source

|

| Record name | 2-(2-chloroethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)

![2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2592310.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592317.png)